molecular formula C11H22N2 B11911706 1-(2-Cyclopentylethyl)piperazine

1-(2-Cyclopentylethyl)piperazine

Cat. No.: B11911706
M. Wt: 182.31 g/mol
InChI Key: XJXXCICWDXUQFY-UHFFFAOYSA-N
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Description

1-(2-Cyclopentylethyl)piperazine is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities. This particular compound features a cyclopentyl group attached to the ethyl side chain, which is connected to the piperazine ring.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1-(2-cyclopentylethyl)piperazine

InChI

InChI=1S/C11H22N2/c1-2-4-11(3-1)5-8-13-9-6-12-7-10-13/h11-12H,1-10H2

InChI Key

XJXXCICWDXUQFY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCN2CCNCC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopentylethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halides and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

Pharmaceutical Applications

1-(2-Cyclopentylethyl)piperazine has been investigated for its potential as a lead compound in drug development due to its diverse pharmacological properties. Notable applications include:

  • Antidepressant and Anxiolytic Properties : Similar piperazine derivatives have shown efficacy in treating depression and anxiety disorders. For instance, compounds like 1-(4-Methylpiperazin-1-yl)butan-1-one exhibit antidepressant effects, suggesting that this compound may also possess similar activities due to structural similarities.
  • Antipsychotic Activity : Research indicates that piperazine derivatives can interact with neurotransmitter systems, which may lead to antipsychotic effects. The unique structural features of this compound could enhance its binding affinity to relevant receptors.
  • Antimicrobial Activity : Studies have demonstrated that piperazine derivatives exhibit antimicrobial properties against various pathogens. The compound's potential as an antimicrobial agent is supported by its structural modifications that may enhance lipophilicity and receptor binding profiles.

The biological activities of this compound have been explored through various studies:

  • Binding Affinity Studies : Interaction studies have shown that this compound binds to specific biological targets, indicating potential therapeutic uses in treating diseases influenced by these targets.
  • Cytotoxicity Assays : In vitro evaluations against cancer cell lines have been conducted to assess the cytotoxicity of piperazine derivatives. For example, selective cytotoxic activity against breast cancer cells has been reported for related compounds, suggesting that this compound may also exhibit anticancer properties .

Chemical Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from piperazine precursors. Its mechanism of action is primarily linked to its ability to act as a GABA receptor agonist, which influences neurotransmitter activity and can lead to various physiological effects such as muscle relaxation and anxiolysis.

Comparative Analysis of Piperazine Derivatives

To better understand the potential applications of this compound, the following table compares it with other notable piperazine derivatives:

Compound NameStructure TypeNotable Activity
1-(4-Methylpiperazin-1-yl)butan-1-onePiperazine derivativeAntidepressant effects
1-(2-(4-Fluorophenyl)ethyl)piperazinePiperazine derivativeAnxiolytic properties
1-(3-Chlorophenyl)piperazinePiperazine derivativeAntipsychotic activity
This compoundPiperazine derivativePotential antimicrobial and anticancer properties

Case Studies

Several case studies highlight the therapeutic potential of piperazine derivatives:

  • A study demonstrated the synthesis of novel piperazine derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggested that structural modifications could enhance bioactivity compared to standard antibiotics .
  • Another investigation focused on the selective cytotoxicity of piperazine derivatives against breast cancer cells, revealing promising results for further development as anticancer agents .

Comparison with Similar Compounds

    Piperazine: The simplest member of the piperazine family, used as an anthelmintic agent.

    1-(2-Cyclohexylethyl)piperazine: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.

    1-(2-Phenylethyl)piperazine: Contains a phenyl group, offering different pharmacological properties.

Uniqueness: 1-(2-Cyclopentylethyl)piperazine is unique due to its specific cyclopentyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other piperazine derivatives. This structural variation can influence its interaction with molecular targets and its overall efficacy in various applications.

Biological Activity

1-(2-Cyclopentylethyl)piperazine is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a cyclopentyl ethyl group. This unique structure contributes to its biological activity, particularly in interacting with various neurotransmitter receptors.

Biological Activities

Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)15.4
MCF-7 (Breast Cancer)12.3
HeLa (Cervical Cancer)10.5

Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies show that it is effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

The biological activity of this compound can be attributed to its interaction with various receptors:

  • Serotonin Receptors : The compound acts as an antagonist at serotonin receptors, influencing mood and anxiety-related pathways.
  • Dopamine Receptors : It shows affinity for dopamine receptors, which may contribute to its neuropharmacological effects.
  • PARP Inhibition : Recent studies suggest that derivatives of piperazine compounds can inhibit poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms, thereby enhancing the efficacy of chemotherapeutic agents in cancer treatment .

Case Studies

A notable study investigated the effects of this compound on tumor growth in a mouse model. The results indicated a significant reduction in tumor size compared to the control group:

  • Study Design : Mice were injected with cancer cells and treated with varying doses of the compound.
  • Findings : Tumor growth was inhibited by up to 70% at optimal doses, demonstrating its potential as an antitumor agent.

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